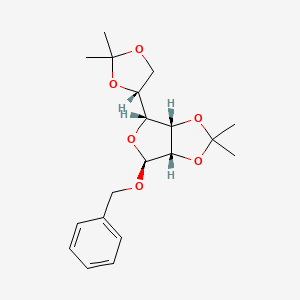

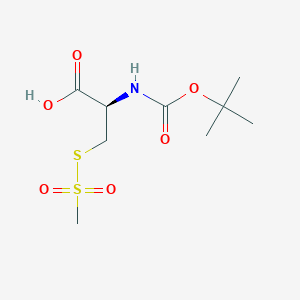

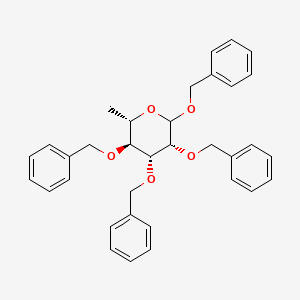

Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves selective formation processes and detailed reaction sequences. For instance, the synthesis of methyl 6-deoxy-2,3-O-isopropylidene-α-d-manno-heptofuranoside showcases a series of reactions starting from an acetyliron complex, highlighting the complex methodology involved in producing such compounds (J. Krajewski et al., 1994). Similarly, the creation of benzyl 7-O-allyl-2,3-O-isopropylidene-4-O-p-methoxybenzyl-l-glycero-α-d-manno-heptopyranoside illustrates the intricate steps from oxidation to the generation of a versatile derivative (B. Grzeszczyk & A. Zamojski, 1994).

Molecular Structure Analysis

Structural analysis of compounds, like the crystallization of methyl 6-deoxy-2,3-O-isopropylidene-α-d-manno-heptofuranoside, reveals specific conformations and intermolecular interactions, underscoring the importance of structural elucidation in understanding the properties and reactivity of these molecules (J. Krajewski et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving the key compound or its derivatives include selective formation, oxidation, and conversion processes that yield structurally complex and functionally diverse products. For example, the selective formation of 4,6-O-benzylidene derivatives and their properties in synthesis underscore the tailored chemical transformations these compounds undergo (L. Liotta et al., 2014).

Physical Properties Analysis

The physical properties, such as crystallization behavior and conformation, of compounds like methyl 6-deoxy-2,3-O-isopropylidene-α-d-manno-heptofuranoside, provide insights into the stability, solubility, and overall physical characteristics that influence their chemical reactivity and applications (J. Krajewski et al., 1994).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity patterns and the formation of specific derivatives, highlight the versatility and potential for further chemical modifications. The synthesis of diverse derivatives, such as benzyl 7-O-allyl-2,3-O-isopropylidene-4-O-p-methoxybenzyl-l-glycero-α-d-manno-heptopyranoside, demonstrates the chemical adaptability and utility of these molecules in synthetic chemistry (B. Grzeszczyk & A. Zamojski, 1994).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatization

A study by Grzeszczyk and Zamojski (1994) demonstrated the versatility of related compounds in the synthesis of heptose derivatives, showcasing a methodology for obtaining fully protected derivatives with good to very good yields through steps like oxidation, allylation, and benzylation, among others. This highlights the compound's utility in constructing complex sugar derivatives for further chemical transformations Grzeszczyk & Zamojski, 1994.

Application in Nucleoside Synthesis

Mock and Moffatt (1982) explored the condensation of N6-benzoyl-2',3'-O-isopropylideneadenosine-5'-aldehyde with nitromethane, leading to a complex synthesis pathway towards sinefungin, a nucleoside analog. This underscores the role of such compounds in nucleoside synthesis, providing a foundation for creating biologically active molecules Mock & Moffatt, 1982.

Chiral Separation and Nucleoside Analogs

Ewing et al. (2000) utilized 1,2-O-Isopropylidene-α-D-xylofuranose for chiral separation in the synthesis of 1,3-dihydrobenzo[c]furan derivatives, leading to enantiomerically pure nucleoside analogues. This application is crucial in the development of asymmetric synthesis methods, enabling the production of chiral molecules with potential therapeutic applications Ewing et al., 2000.

Antibiotic Synthesis

Broxterman et al. (1988) demonstrated the synthesis of an antibiotic derivative from easily accessible benzyl 2,3-O-isopropylidene-α-D-mannofuranoside, showcasing a multi-step transformation into biologically relevant compounds. This signifies the compound's importance in the synthesis of antibiotics, contributing to the development of new therapeutic agents Broxterman et al., 1988.

Solid Support for Oligonucleotide Synthesis

Azhayev (1999) reported the preparation of a new universal solid support for oligonucleotide synthesis starting from 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. This development is pivotal for the field of genetic engineering and biotechnology, offering a versatile tool for the synthesis of oligonucleotides and oligomers with unusual base labile nucleosides Azhayev, 1999.

Eigenschaften

IUPAC Name |

(3aR,4S,6S)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-15(2)19-12-11(8-16)18-14(13(12)20-15)17-9-10-6-4-3-5-7-10/h3-8,11-14H,9H2,1-2H3/t11-,12?,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBMDKPBMYYRMN-RLAWYHOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)OCC3=CC=CC=C3)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H](C2O1)C=O)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676253 |

Source

|

| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-alpha-D-erythro-pentodialdo-1,4-furanoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,3-O-Isopropylidene-alpha-D-mannopentenofuranoside-6-aldehyde | |

CAS RN |

102854-75-1 |

Source

|

| Record name | Benzyl (3xi)-2,3-O-(1-methylethylidene)-alpha-D-erythro-pentodialdo-1,4-furanoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)